1-Amino-1-[4-(difluoromethoxy)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol This compound is characterized by the presence of an amino group and a difluoromethoxy-substituted phenyl ring attached to an acetone moiety
Preparation Methods
The synthesis of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like hydrogen gas or metal hydrides.
Substitution: The amino group and the difluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group and the difluoromethoxy group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone can be compared with similar compounds such as:
1-Amino-1-[4-(methoxy)phenyl]acetone: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone: The presence of a trifluoromethoxy group results in distinct electronic and steric effects compared to the difluoromethoxy group.
1-Amino-1-[4-(chloromethoxy)phenyl]acetone:
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-5,9-10H,13H2,1H3 |
InChI Key |
TXKJTBIWIFBNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.